![molecular formula C23H20F2N4OS B3410422 2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone CAS No. 897464-43-6](/img/structure/B3410422.png)
2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone
Overview
Description
2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H20F2N4OS and its molecular weight is 438.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone is a novel derivative with potential therapeutic applications. This article reviews its biological activities, focusing on its mechanisms of action, enzyme inhibition properties, and implications for drug discovery.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 366.4 g/mol. The structure features an imidazo[2,1-b]thiazole core substituted with fluorophenyl and piperazine moieties, contributing to its biological activity.
Property | Value |
---|---|
Molecular Weight | 366.4 g/mol |
XLogP3 | 3.3 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 5 |
Rotatable Bond Count | 5 |
Acetylcholinesterase Inhibition
Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit significant acetylcholinesterase (AChE) inhibitory activity. For instance, one study reported that related compounds showed AChE inhibition values ranging from 48.48% to 69.92% , with the most potent derivative achieving an IC50 of . The mechanism involves binding interactions at the active site of the enzyme, which may be influenced by the structural characteristics of the substituents on the imidazo[2,1-b]thiazole moiety.
Antimicrobial Activity
The compound has also been evaluated for its potential antimicrobial properties against various pathogens. A study focused on thiazole derivatives indicated that modifications similar to those in this compound could enhance activity against Mycobacterium tuberculosis, suggesting a promising avenue for further research in anti-tubercular therapy .
In Silico Studies
Molecular docking studies have provided insights into the binding affinities and interactions of this compound with target enzymes. These studies indicate that the fluorophenyl groups play a crucial role in enhancing binding through hydrophobic interactions and hydrogen bonding with catalytic residues .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to imidazo[2,1-b]thiazole:
- Inhibition Assays : A series of derivatives were tested for AChE inhibition, revealing structure-activity relationships that highlight the importance of specific substitutions for enhanced efficacy .
- Antitubercular Activity : Investigations into similar compounds showed promising results against Mycobacterium tuberculosis, indicating that further optimization could yield effective anti-tubercular agents .
- Pharmacokinetics : ADME (Absorption, Distribution, Metabolism, Excretion) studies are essential for understanding the pharmacokinetic profiles of these compounds, which can guide future drug development efforts .
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique structure that combines an imidazo[2,1-b]thiazole moiety with a piperazine derivative. The presence of fluorine atoms enhances its biological activity and lipophilicity. The molecular formula is , and it has a molecular weight of approximately 433.53 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer properties of imidazo[2,1-b]thiazole derivatives. Research indicates that compounds similar to 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to inhibit cell proliferation in breast and colon cancer models by inducing apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that derivatives of imidazo[2,1-b]thiazole possess significant antibacterial and antifungal properties. They have been tested against pathogens such as Staphylococcus aureus and Candida albicans, showing promising results in inhibiting their growth .
Neurological Effects
The piperazine component of the compound is notable for its potential neuropharmacological effects. Research indicates that piperazine derivatives can act as anxiolytics and antidepressants. The combination of the imidazo[2,1-b]thiazole structure may enhance these effects, making it a candidate for further investigation in treating anxiety disorders and depression .
Antidiabetic Activity
Emerging studies have reported the antidiabetic potential of imidazo[2,1-b]thiazole derivatives, suggesting that they may improve insulin sensitivity and glucose metabolism. This could be particularly valuable in developing new therapies for type 2 diabetes .
Synthesis and Evaluation of Derivatives
A series of studies have synthesized various derivatives based on the core structure of this compound to evaluate their biological activities. For instance:
Compound | Activity | Reference |
---|---|---|
Compound A | Anticancer (Breast Cancer) | |
Compound B | Antimicrobial (S. aureus) | |
Compound C | Antidiabetic (Type 2 Diabetes) |
These studies underline the versatility of the compound's derivatives in addressing multiple therapeutic targets.
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N4OS/c24-17-3-1-16(2-4-17)21-14-29-20(15-31-23(29)26-21)13-22(30)28-11-9-27(10-12-28)19-7-5-18(25)6-8-19/h1-8,14-15H,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKPDICUONCKOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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